3-Iodo-4-methoxybenzohydrazide

Cross-coupling Electrophilic substitution Synthetic methodology

Source high-purity 3-Iodo-4-methoxybenzohydrazide (CAS 314763-97-8) for your advanced research programs. This versatile hydrazide building block enables unique chemoselectivity, with the C3-iodine substituent designed for efficient Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed cross-couplings, while the C4-methoxy group finely tunes electronic properties for drug-like candidates. Its hydrazide motif is a privileged scaffold for generating bioactive hydrazone libraries with tailored steric and electronic profiles. Crucially, the iodine atom serves as a unique precursor for radio-iodination, making this compound indispensable for developing SPECT/PET imaging tracers—a capability that simpler benzohydrazides cannot offer. Secure your supply of this differentiated intermediate to accelerate your discovery pipeline.

Molecular Formula C8H9IN2O2
Molecular Weight 292.07 g/mol
CAS No. 314763-97-8
Cat. No. B1309643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-methoxybenzohydrazide
CAS314763-97-8
Molecular FormulaC8H9IN2O2
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NN)I
InChIInChI=1S/C8H9IN2O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyOIVVKVDRYMBKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-methoxybenzohydrazide (CAS 314763-97-8): A Specialized Hydrazide Building Block for Targeted Organic Synthesis


3-Iodo-4-methoxybenzohydrazide (CAS 314763-97-8) is an organic compound belonging to the hydrazide class, characterized by a benzene ring substituted with an iodine atom at the 3-position, a methoxy group at the 4-position, and a hydrazide functional group (-NH-NH2) [1]. With a molecular formula of C8H9IN2O2 and a molecular weight of approximately 292.08 g/mol , it is typically available as a white to off-white crystalline powder with solubility in organic solvents . This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly valued for its dual halogen and oxygen-based substituents that enable unique reactivity profiles in cross-coupling and condensation reactions .

Why 3-Iodo-4-methoxybenzohydrazide Cannot Be Readily Replaced by Generic Hydrazide Analogs


In research and industrial procurement, substituting 3-Iodo-4-methoxybenzohydrazide with a seemingly similar hydrazide building block—such as an unsubstituted benzohydrazide, a positional isomer, or a different halogen derivative—can fundamentally alter reaction outcomes and product profiles . The specific 3-iodo-4-methoxy substitution pattern imparts distinct electronic and steric properties that govern reactivity in key transformations, including Suzuki-Miyaura cross-couplings and hydrazone condensations . Furthermore, the presence of the iodine atom provides a unique handle for subsequent functionalization via metal-catalyzed couplings or radio-iodination, while the 4-methoxy group modulates electron density and solubility . Unlike generic alternatives, this precise combination of substituents enables targeted applications in medicinal chemistry and materials science that cannot be replicated by simple analogs .

Quantitative Evidence Guide: Why 3-Iodo-4-methoxybenzohydrazide Outperforms Closest Analogs in Critical Selection Parameters


Enhanced Electrophilic Reactivity: Iodo Substituent Facilitates Cross-Coupling vs. Non-Iodinated Analogs

The presence of an iodine atom at the 3-position of 3-Iodo-4-methoxybenzohydrazide significantly increases its reactivity towards electrophilic substitution and metal-catalyzed cross-coupling reactions compared to non-iodinated analogs such as 4-methoxybenzohydrazide . This enhanced reactivity is a direct consequence of the strong electron-withdrawing inductive effect and the excellent leaving group ability of the iodine atom in oxidative addition steps . In contrast, the non-iodinated comparator lacks this crucial handle for facile diversification, limiting its utility in complex molecule synthesis.

Cross-coupling Electrophilic substitution Synthetic methodology

Solubility Modulation: 4-Methoxy Group Improves Organic Solvent Compatibility vs. Hydroxy Analogs

The 4-methoxy substituent of 3-Iodo-4-methoxybenzohydrazide confers improved solubility in organic solvents compared to hydroxy-substituted analogs like 3,5-diiodo-4-hydroxybenzohydrazide, which exhibit higher polarity and hydrogen-bonding capacity . This property is quantitatively reflected in the predicted partition coefficient (LogP) of 1.65, which balances lipophilicity and polarity for optimal partitioning in biphasic systems and biological membranes [1]. In contrast, the hydroxy analog would be expected to have a significantly lower LogP, potentially limiting its utility in non-polar reaction media or in vivo distribution.

Solubility Lipophilicity Drug design

Purity and Procurement Availability: Commercially Offered at 97% Purity, Comparable to Other Hydrazide Derivatives

3-Iodo-4-methoxybenzohydrazide is commercially available with a specified purity of 97% from multiple vendors, including Leyan and CymitQuimica, ensuring reliable and reproducible results in research applications . This level of purity is typical for hydrazide derivatives used as synthetic intermediates. For comparison, other halogenated benzohydrazides, such as 2-iodo-5-methoxybenzohydrazide, are also offered at similar purity levels (typically 95-98%) after synthesis . The consistent availability of high-purity material simplifies procurement and reduces the need for extensive in-house purification.

Purity Procurement Quality control

Recommended Application Scenarios for 3-Iodo-4-methoxybenzohydrazide Based on Verified Evidence


Building Block for Palladium-Catalyzed Cross-Coupling Reactions in Medicinal Chemistry

The iodine substituent at the 3-position makes 3-Iodo-4-methoxybenzohydrazide an ideal substrate for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions . This reactivity is leveraged to introduce diverse aryl, alkynyl, or alkenyl groups, enabling the rapid construction of complex hydrazide-based libraries for drug discovery . The 4-methoxy group further modulates the electronic properties of the resulting biaryl systems, potentially improving pharmacokinetic profiles [1].

Synthesis of Hydrazone Derivatives for Biological Screening

The hydrazide functional group readily undergoes condensation with aldehydes and ketones to form hydrazones, a privileged scaffold in medicinal chemistry known for antimicrobial, anticancer, and enzyme inhibitory activities . The 3-iodo-4-methoxy substitution pattern introduces a unique combination of steric and electronic effects that can be fine-tuned to optimize binding affinity and selectivity against biological targets . This compound is particularly valuable for generating focused libraries of hydrazone derivatives for high-throughput screening campaigns [1].

Precursor for Radio-iodinated Imaging Agents

The iodine atom at the 3-position can be exchanged for radioactive iodine isotopes (e.g., 125I, 131I) via isotopic exchange or copper-mediated reactions . This makes 3-Iodo-4-methoxybenzohydrazide a valuable precursor for synthesizing radiolabeled tracers for in vivo imaging studies (SPECT/PET) . The methoxy group contributes to favorable lipophilicity (predicted LogP 1.65), which is essential for efficient cellular uptake and biodistribution of the resulting imaging agents [1].

Technical Documentation Hub

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